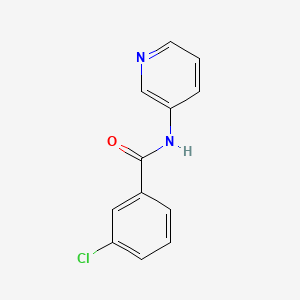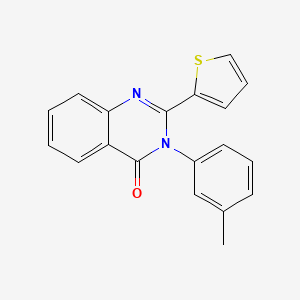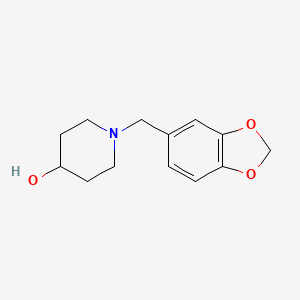![molecular formula C23H17Cl2N5OS B5546923 N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of substances known for their heterocyclic and hydrazide components, which are commonly researched for their potential biological activities. Such compounds are often synthesized for the purpose of discovering new therapeutic agents due to their promising pharmacological profiles. Heterocyclic compounds, in particular, are a cornerstone of medicinal chemistry, providing the basis for the development of numerous pharmaceuticals.
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step organic reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like condensation, cyclization, and substitution. For example, Bekircan et al. (2015) describe the synthesis of novel heterocyclic compounds derived from triazolylacetohydrazides, indicating the use of starting compounds for synthesizing a series of derivatives through reactions such as aminomethylation and cyclization (Bekircan, Ülker, & Menteşe, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anti-inflammatory Activity : Compounds similar to the specified chemical have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, derivatives of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid have shown significant anti-inflammatory activity in vivo. These findings suggest potential therapeutic applications of such compounds in treating inflammation-related conditions (Hunashal et al., 2014).
Antimicrobial and Antitumor Agents : Another research direction involves the synthesis of fused 1,2,4-triazine derivatives for potential use as antimicrobial and antitumor agents. The studies indicate that these compounds exhibit promising in vitro activity against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents in combating infections and cancer (Abd El-Moneim et al., 2015).
Antioxidant and Antitumor Activities : Further research into the antioxidant and antitumor activities of nitrogen heterocycles, including those similar to the specified chemical compound, has been conducted. These studies reveal that certain derivatives exhibit antioxidant properties and potential antitumor activities, suggesting their usefulness in developing new therapeutic options for oxidative stress-related diseases and cancer (El-Moneim et al., 2011).
Cholinesterase Inhibition for Neurodegenerative Diseases : Research into N-aryl derivatives of related compounds has shown moderate to good cholinesterase inhibitory activities. This property is significant for the potential treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role in managing symptoms (Riaz et al., 2020).
Anticancer Activity : Benzothiazole acylhydrazones, related to the chemical compound , have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with probable anticancer activity against various cancer cell lines, contributing to the development of new anticancer drugs (Osmaniye et al., 2018).
Propiedades
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5OS/c24-19-13-7-10-17(21(19)25)14-26-27-20(31)15-32-23-29-28-22(16-8-3-1-4-9-16)30(23)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,31)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIKOBOINKPGKW-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
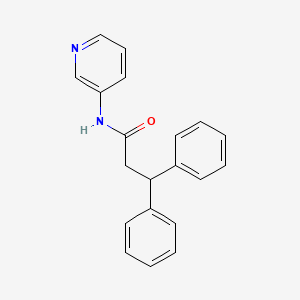
![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)
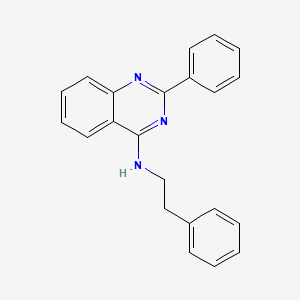
![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)
![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
